molecular formula C9H6BrF3O2 B596015 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid CAS No. 1214327-53-3

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B596015
CAS No.: 1214327-53-3
M. Wt: 283.044
InChI Key: ALPVRSDSANUSBW-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid typically involves the bromination of 5-(trifluoromethyl)phenylacetic acid. One common method is as follows:

    Bromination Reaction: 5-(trifluoromethyl)phenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenyl ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound is employed in studies investigating the biological activity of brominated and trifluoromethylated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-5-(trifluoromethyl)benzyl alcohol
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde

Uniqueness

2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPVRSDSANUSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857439
Record name [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214327-53-3
Record name [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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